REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:6][C:5]([O:12][CH2:13][CH2:14][CH2:15][OH:16])=[CH:4][C:3]=1[N:17]1[N:21]=[C:20]2[CH:22]=[CH:23][C:24]([O:26][CH3:27])=[CH:25][C:19]2=[N:18]1.N1C=CC=CC=1.[C:34](Cl)(=[O:38])[C:35]([CH3:37])=[CH2:36]>C1(C)C=CC=CC=1>[OH:1][C:2]1[C:7]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:6][C:5]([O:12][CH2:13][CH2:14][CH2:15][O:16][C:34](=[O:38])[C:35]([CH3:37])=[CH2:36])=[CH:4][C:3]=1[N:17]1[N:21]=[C:20]2[CH:22]=[CH:23][C:24]([O:26][CH3:27])=[CH:25][C:19]2=[N:18]1
|
Name
|
|
Quantity
|
37.16 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)C)OCCCO)N1N=C2C(=N1)C=CC(=C2)OC
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Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature (<25° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 2 L flask equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
a thermometer and an addition funnel which was protected from moisture with a drying tube
|
Type
|
ADDITION
|
Details
|
was added to the mixture over 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
A white precipitate (pyridinium chloride) was separated by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
WASH
|
Details
|
washed with 1N hydrochloric acid, water, aqueous sodium bicarbonate and water successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue (ca. 41 g) was dissolved in a mixture of 1 L of methanol and 500 mL of methylene chloride
|
Type
|
TEMPERATURE
|
Details
|
by heating in a water bath at 45° C
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of insoluble materials
|
Type
|
ADDITION
|
Details
|
diluted with 250 mL of methanol
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled slowly at room temperature, in a refrigerator
|
Type
|
CUSTOM
|
Details
|
was reduced to about -5° C
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were separated by filtration
|
Type
|
WASH
|
Details
|
washed with 250 mL of cold methanol/methylene chloride (90/10 v/v)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)C)OCCCOC(C(=C)C)=O)N1N=C2C(=N1)C=CC(=C2)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |